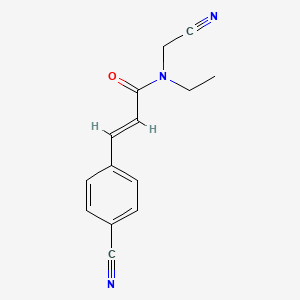

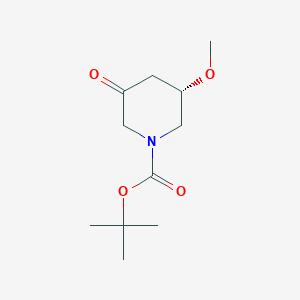

![molecular formula C26H27N5O3 B2421461 2-(4-ethylphenyl)-7-methoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine CAS No. 1207057-60-0](/img/structure/B2421461.png)

2-(4-ethylphenyl)-7-methoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-ethylphenyl)-7-methoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine” is a derivative of imidazo[2,1-b][1,3]benzothiazole . Imidazo[2,1-b][1,3]benzothiazole derivatives have been studied for their potential as radiosensitizers and anticarcinogenic compounds .

Synthesis Analysis

The synthesis of 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazole derivatives, which includes our compound of interest, has been reported . These derivatives were synthesized from 6-substituted-1,3-benzothiazol-2-amine . The reactions proceeded smoothly with a broad scope of substrates providing the expected products in good to excellent yields .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]benzothiazole derivatives, including our compound of interest, was confirmed by spectroscopic characterizations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives were monitored by TLC using CHCl3 and CH3OH (9:1) as eluent .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b][1,3]benzothiazole derivatives were characterized by 1H NMR, 13C NMR, HPLC and MS spectral analysis .Scientific Research Applications

Photothermal Conversion and Organic Radicals

Background: The compound “N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” (let’s call it TTM-DPA) belongs to the class of tris(2,4,6-trichlorophenyl)methyl radicals. These radicals exhibit interesting properties related to intramolecular charge transfer (ICT) interactions and photothermal conversion.

Applications:- Photothermal Therapy (PTT)

- In PTT, these compounds could selectively heat cancer cells, leading to their destruction while sparing healthy tissue. This potential makes them promising candidates for cancer treatment .

Antituberculosis Agents

Background: The compound “2-(4-ethylphenyl)-7-methoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine” (let’s call it Imidazo-BZT) belongs to the imidazo[1,2-a]pyridine class. Imidazopyridines have gained attention due to their antituberculosis (TB) activity.

Applications:- Multidrug-Resistant TB (MDR-TB) Treatment

- Imidazo-BZT analogues have demonstrated significant activity against MDR-TB strains. They inhibit bacterial growth and offer a potential alternative to existing TB drugs .

Conclusion

These compounds hold promise across diverse fields, from cancer therapy to TB treatment and drug discovery. Their unique structures and properties make them exciting subjects for ongoing research and development . Keep an eye on further studies to uncover additional applications and potential breakthroughs! 🌟

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, imidazo[2,1-b][1,3]benzothiazole derivatives have been studied for their potential as radiosensitizers . These compounds help to sensitize tumor cells towards radiation by inducing free radical generation, denaturing macromolecules and inhibiting DNA repair mechanisms .

Future Directions

The future directions for research on imidazo[2,1-b][1,3]benzothiazol-3-amine derivatives could include further exploration of their potential as radiosensitizers and anticarcinogenic compounds . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their synthesis process .

properties

IUPAC Name |

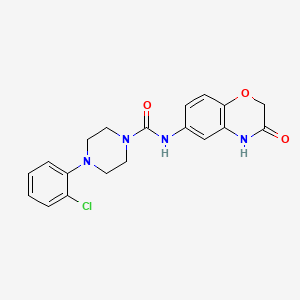

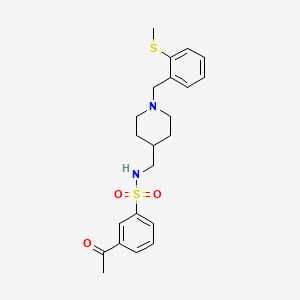

N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3/c1-4-33-22-13-10-19(15-23(22)34-5-2)16-28-26(32)24-25(20-7-6-14-27-17-20)31(30-29-24)21-11-8-18(3)9-12-21/h6-15,17H,4-5,16H2,1-3H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBFSAWAPYXRFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C4=CN=CC=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

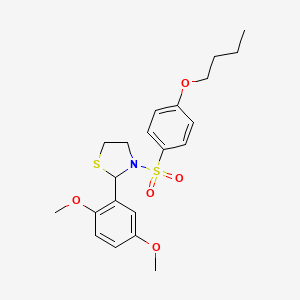

![N'-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2421378.png)

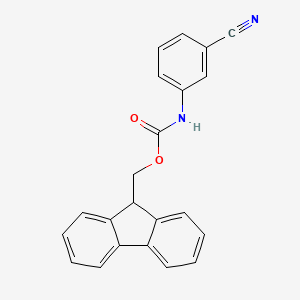

![3-[(Ethylamino)methyl]benzamide hydrochloride](/img/structure/B2421399.png)